Distinct N,N-Diethylamide Substitution Confers Unique Lipophilicity and Hydrogen-Bond Donor Profile Compared to Primary Amide Analogs
The N,N-diethylacetamide group in the target compound eliminates the hydrogen-bond donor (HBD) present at the amide nitrogen, reducing the HBD count from 2 to 1 relative to primary amide analogs such as 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide (CAS 1058232-04-4). Concurrently, the clogP decreases to approximately 1.37 compared to ≥2.5 for N-aryl-substituted analogs [1]. This altered polarity profile is predicted to enhance passive membrane permeability while reducing the risk of hydrogen-bond-mediated off-target interactions, a critical consideration in kinase inhibitor and CNS-targeted compound design [2].
| Evidence Dimension | Hydrogen-Bond Donor count / clogP |
|---|---|
| Target Compound Data | HBD = 1; clogP ≈ 1.37 |
| Comparator Or Baseline | Primary amide analog (4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide): HBD = 2; N-aryl analog: clogP ≥ 2.5 |
| Quantified Difference | ΔHBD = -1 vs. primary amide; ΔclogP = -1.13 or greater vs. N-aryl analogs |
| Conditions | Calculated properties (SwissADME/Molinspiration); No experimental logD data available |
Why This Matters
A lower HBD count and moderate lipophilicity are established predictors of improved oral bioavailability and CNS penetration, making this compound a strategically distinct candidate for lead optimization programs targeting intracellular or brain-penetrant therapeutics.
- [1] Calculated physico-chemical properties. SwissADME (Swiss Institute of Bioinformatics). View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435-449. View Source
